6-(3-methyl-3H-diazirin-3-yl)hexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-methyl-3H-diazirin-3-yl)hexan-1-amine is a compound characterized by the presence of a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom. This compound is known for its high chemical reactivity and is often used in various scientific research applications, particularly in the field of photoaffinity labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-methyl-3H-diazirin-3-yl)hexan-1-amine typically involves the formation of the diazirine ring followed by the attachment of the hexan-1-amine chain. One common method involves the reaction of a suitable precursor with a diazirine-forming reagent under controlled conditions. The reaction conditions often require low temperatures and the presence of a catalyst to facilitate the formation of the diazirine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-(3-methyl-3H-diazirin-3-yl)hexan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazirine ring to other functional groups.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
6-(3-methyl-3H-diazirin-3-yl)hexan-1-amine is widely used in scientific research due to its unique properties:
Chemistry: It is used as a photoaffinity label to study molecular interactions.
Biology: The compound is employed in the study of protein-protein interactions and enzyme activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3-methyl-3H-diazirin-3-yl)hexan-1-amine involves the formation of a highly reactive carbene intermediate upon exposure to UV light. This intermediate can covalently bind to nearby molecules, allowing researchers to study molecular interactions and identify binding sites. The molecular targets and pathways involved depend on the specific application and the molecules being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-methyl-3H-diazirin-3-yl)propan-1-amine
- 2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine
- 3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid
Uniqueness
6-(3-methyl-3H-diazirin-3-yl)hexan-1-amine is unique due to its specific structure, which combines a diazirine ring with a hexan-1-amine chain. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in scientific research.
Properties
Molecular Formula |
C8H17N3 |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
6-(3-methyldiazirin-3-yl)hexan-1-amine |
InChI |
InChI=1S/C8H17N3/c1-8(10-11-8)6-4-2-3-5-7-9/h2-7,9H2,1H3 |
InChI Key |
RKFONXOCPFZZQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=N1)CCCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.